molecular formula C23H25N3O3 B11221904 5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11221904
M. Wt: 391.5 g/mol
InChI Key: UEWOQRIJLGNFBQ-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-nitrophenyl group introduces strong electron-withdrawing effects, while the 4-(4-propylcyclohexyl)phenyl moiety contributes significant steric bulk and hydrophobicity. This compound is of interest in medicinal chemistry due to the pharmacological versatility of oxadiazoles, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

5-(3-nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H25N3O3/c1-2-4-16-7-9-17(10-8-16)18-11-13-19(14-12-18)22-24-23(29-25-22)20-5-3-6-21(15-20)26(27)28/h3,5-6,11-17H,2,4,7-10H2,1H3

InChI Key

UEWOQRIJLGNFBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: Formation of 5-(3-Aminophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can be involved in redox reactions, while the oxadiazole ring can interact with various biomolecules.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Electronic Variations

Key Compounds :

Compound Name Substituents (Position 5) Substituents (Position 3) Notable Features
5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole (Main) 3-Nitrophenyl 4-(4-Propylcyclohexyl)phenyl High hydrophobicity (propylcyclohexyl)
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 2,4-Dichlorophenyl 4-Nitrophenyl Dual electron-withdrawing groups
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl Methyl Low molecular weight (205.17 g/mol)
5-(4-Trifluoromethylphenyl)-3-cyclopropyl-1H-pyrazol-5-yl-1,2,4-oxadiazole Cyclopropyl-pyrazole 4-Trifluoromethylphenyl Strong electron-withdrawing (CF₃)
5-[(2,4-Difluorophenoxy)methyl]-3-[4-(pyrrol-1-yl)phenyl]-1,2,4-oxadiazole Difluorophenoxymethyl 4-(Pyrrol-1-yl)phenyl Hydrogen-bonding potential (pyrrole)

Analysis :

  • Electron Effects : The nitro group in the main compound enhances electrophilicity, similar to trifluoromethyl (CF₃) in but distinct from chlorine in .
  • Steric Bulk : The 4-propylcyclohexyl group imposes greater steric hindrance compared to smaller substituents like methyl () or phenylethyl ().
Physicochemical Properties
Compound Molecular Weight (g/mol) logP logSw (Solubility) Polar Surface Area (Ų)
Main Compound ~350 (estimated) ~5.5* -5.5* ~65
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 295.3 4.7 -4.9 64.7
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole ~290 (estimated) ~4.8 -4.5* ~60

Notes:

  • The main compound’s propylcyclohexyl group likely increases logP compared to cyclohexyl derivatives (), reducing aqueous solubility (logSw).
  • Polar surface areas remain consistent (~60–65 Ų) across most oxadiazoles, suggesting similar permeability .

Critical Analysis of Key Analogues

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • Difference : Lacks the propyl chain on cyclohexyl, reducing hydrophobicity.
  • Implications : Lower logP may improve solubility but reduce membrane affinity compared to the main compound.
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • Implications : May exhibit stronger target binding but higher toxicity risks.

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